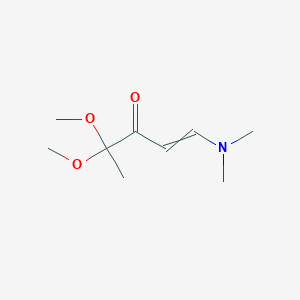

1-(Dimetilamino)-4,4-dimetoxi-pent-1-en-3-ona

Descripción general

Descripción

1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy-: is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Aplicaciones Científicas De Investigación

Chemistry: 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- is used as a building block in organic synthesis. It can be used to synthesize more complex molecules through various chemical reactions.

Biology: The compound may be used in studies related to enzyme inhibition or as a probe to study biological pathways involving enones.

Industry: In the industrial sector, the compound can be used in the production of polymers, resins, and other materials that require specific chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- can be synthesized through a Mannich reaction, which involves the condensation of an aldehyde or ketone with a secondary amine and formaldehyde. The reaction typically requires acidic conditions and can be carried out at room temperature or under reflux conditions to improve yield.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely involve the same Mannich reaction but optimized for large-scale production, including the use of catalysts to enhance reaction rates and selectivity.

Análisis De Reacciones Químicas

Types of Reactions: 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted enones depending on the nucleophile used.

Mecanismo De Acción

The mechanism of action of 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- involves its interaction with various molecular targets. The enone moiety can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function.

Molecular Targets and Pathways:

Proteins: The compound can form covalent adducts with cysteine residues in proteins, affecting their activity.

Enzymes: It may inhibit enzymes that have nucleophilic active sites, such as cysteine proteases.

Cell Signaling Pathways: By modifying key proteins, the compound can influence cell signaling pathways and cellular responses.

Comparación Con Compuestos Similares

1-Penten-3-one: A simpler enone without the dimethylamino and dimethoxy groups.

1-(Dimethylamino)-4,4-dimethoxy-2-butanone: A related compound with a different carbon chain length.

1-(Dimethylamino)-4,4-dimethoxy-3-pentanone: Another similar compound with a different position of the carbonyl group.

Uniqueness: 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- is unique due to the presence of both dimethylamino and dimethoxy groups, which can influence its reactivity and interactions with other molecules. These functional groups can enhance the compound’s solubility, stability, and potential biological activity compared to simpler enones.

Actividad Biológica

1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including synthesis, mechanism of action, and case studies highlighting its therapeutic potential.

- Chemical Formula : CHNO

- Molecular Weight : 247.33 g/mol

- LogP (Octanol/Water Partition Coefficient) : 3.1

- Hydrogen Bond Donor Count : 0

- Hydrogen Bond Acceptor Count : 3

- Rotatable Bond Count : 5 .

Synthesis

The synthesis of 1-Penten-3-one derivatives often involves various chemical reactions including Mannich reactions and modifications of existing compounds. For example, one study reported the preparation of several Mannich bases derived from related compounds, which demonstrated central nervous system (CNS) depressant activity .

Anticonvulsant Activity

1-Penten-3-one derivatives have been evaluated for their anticonvulsant properties. A study synthesized thirty variants of 1-aryl-5-dimethylamino-1-penten-3-one hydrohalides and assessed their efficacy in animal models. The results indicated that certain derivatives exhibited significant anticonvulsant effects, suggesting potential therapeutic applications in epilepsy management .

CNS Depressant Effects

Research has also highlighted the CNS depressant activity of 1-Penten-3-one derivatives. In animal models, these compounds were shown to produce sedation and muscle relaxant effects, which could be beneficial for conditions requiring anxiolytic treatments. The mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways .

Case Study 1: Anticonvulsant Efficacy

A series of experiments conducted on mice demonstrated that specific derivatives of 1-Penten-3-one significantly reduced seizure frequency compared to control groups. The study utilized the maximal electroshock seizure (MES) test and the pentylenetetrazole (PTZ) test to evaluate efficacy. Results showed a dose-dependent response with some compounds achieving up to 80% reduction in seizure activity .

Case Study 2: Sedative Properties

In another investigation focusing on sedative properties, researchers administered varying doses of 1-Penten-3-one derivatives to rats and observed behavioral changes using the open field test and elevated plus maze test. The findings indicated that higher doses led to increased time spent in open areas and decreased anxiety-related behaviors, supporting the compound's potential as a sedative agent .

The biological activity of 1-Penten-3-one is believed to stem from its ability to interact with various molecular targets within the body:

- GABA Receptors : Modulation of GABA receptors may enhance inhibitory neurotransmission, contributing to its CNS depressant effects.

- NMDA Receptors : Some studies suggest that these compounds may also influence NMDA receptor activity, which is crucial for excitatory neurotransmission and synaptic plasticity.

Propiedades

IUPAC Name |

1-(dimethylamino)-4,4-dimethoxypent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(12-4,13-5)8(11)6-7-10(2)3/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRSIQWVIJSERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C=CN(C)C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340727 | |

| Record name | 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106157-94-2 | |

| Record name | 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.